![molecular formula C6H10ClIO B2599667 4-Iodo-3,3-dimethylbutanoyl chloride CAS No. 2172038-42-3](/img/structure/B2599667.png)
4-Iodo-3,3-dimethylbutanoyl chloride
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Overview
Description
4-Iodo-3,3-dimethylbutanoyl chloride is a chemical compound with the IUPAC name 4-iodo-3,3-dimethylbutanoyl chloride . It has a molecular weight of 260.5 .
Molecular Structure Analysis
The InChI code for 4-Iodo-3,3-dimethylbutanoyl chloride is 1S/C6H10ClIO/c1-6(2,4-8)3-5(7)9/h3-4H2,1-2H3 . This indicates that the molecule consists of 6 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 iodine atom, and 1 oxygen atom .Scientific Research Applications
Synthesis of High-Intensity Sweeteners
4-Iodo-3,3-dimethylbutanoyl chloride is an important intermediate in the synthesis of novel high-intensity sweeteners, such as neotame. An economical method for its preparation from 3,3-dimethylbutanoic acid involves chlorination and catalytic hydrogenation, achieving a significant yield and highlighting its critical role in cost-effective sweetener production (Xun Yu-jun, 2009).
Selective Hydrogenation to Aldehydes
A novel method employing silica-supported Pd nanoparticle catalysts for the selective hydrogenation of 4-Iodo-3,3-dimethylbutanoyl chloride to 3,3-dimethylbutyraldehyde demonstrates enhanced yield over traditional Pd/C and Pd/BaSO4 catalysts. This process underscores the compound's utility in producing intermediates for sweeteners like neotame, showcasing the advancements in catalytic hydrogenation techniques (Sifang Li, Guoqin Chen, Lan Sun, 2011).
Intermediates for Enhanced Sweeteners
The synthesis of 3,3-dimethylbutanal, a key intermediate in the production of neotame, an aspartame derivative that is significantly sweeter, involves the use of 4-Iodo-3,3-dimethylbutanoyl chloride. This highlights the compound's importance in the development of sweetening agents that offer superior taste profiles with lower required concentrations (S. Tanielyan, R. Augustine, 2012).
Safety and Hazards
properties
IUPAC Name |
4-iodo-3,3-dimethylbutanoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClIO/c1-6(2,4-8)3-5(7)9/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGHBDNFIVTHQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)Cl)CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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